molecular formula C10H7ClN2O3 B058576 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid CAS No. 118509-31-2

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid

Cat. No.: B058576
CAS No.: 118509-31-2
M. Wt: 238.63 g/mol
InChI Key: URPHEJXRXMWZPF-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid ( 118509-31-2) is a high-purity chemical building block incorporating the privileged 1,3,4-oxadiazole scaffold, making it a compound of significant interest in medicinal chemistry and anticancer drug discovery research. The 1,3,4-oxadiazole core is a thermally stable, planar aromatic heterocycle known to act as a bioisostere for carboxylic acids and esters, which can enhance key physicochemical properties of lead compounds . This scaffold is found in several clinically used drugs and is the subject of extensive research due to its broad spectrum of pharmacological activities . Key Research Applications and Value: Anticancer Agent Development: This compound serves as a critical intermediate for synthesizing novel molecules that target various cancer biological pathways. Research indicates that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by inhibiting crucial enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, HDAC, and telomerase . The structure can be functionalized to create hybrids that selectively interact with nucleic acids and tubulin, leading to the inhibition of cancer cell growth . Versatile Chemical Synthon: The molecule features a reactive acetic acid side chain, allowing for further derivatization through amidation, esterification, or other coupling reactions. This enables researchers to conjugate the 1,3,4-oxadiazole core with other pharmacophores to develop new chemical entities for structure-activity relationship (SAR) studies . Handling and Storage: For prolonged stability, this product should be stored sealed in a dry environment at 2-8°C . Notice: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPHEJXRXMWZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395028
Record name [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118509-31-2
Record name [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of p-Chlorophenoxy Acetic Acid Hydrazide

Step 1: Esterification
p-Chlorophenol (0.1 M) reacts with monochloroacetic acid (0.1 M) in a sodium hydroxide solution (50 mL, 0.2 M) under reflux. Acidification yields p-chlorophenoxy acetic acid (melting point: 158–160°C).
Step 2: Hydrazide Formation
The acid is esterified with ethanol (catalytic H₂SO₄) to form ethyl p-chlorophenoxy acetate, which is then treated with hydrazine hydrate in ethanol to produce p-chlorophenoxy acetic acid hydrazide (yield: 85–90%).

Schiff Base Formation and Cyclization

The hydrazide reacts with 4-chlorobenzaldehyde (1:1 molar ratio) in ethanol under acidic conditions (glacial acetic acid) to form a Schiff base. Subsequent heating with acetic anhydride for 5 hours induces cyclodehydration, yielding the 1,3,4-oxadiazole ring.

Reaction Conditions:

  • Temperature: 110–120°C (reflux)

  • Catalyst: Acetic anhydride (10 mL per 0.1 M substrate)

  • Yield: 26–28%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for oxadiazole formation.

Microwave-Mediated Cyclization

A mixture of p-chlorophenyl hydrazide and aroyl chloride is subjected to microwave radiation (60% power, 15 minutes) in a vortex mixer. This method bypasses traditional refluxing, reducing reaction time from hours to minutes.

Optimized Parameters:

  • Power: 600 W (household microwave)

  • Solvent: Ethanol (anhydrous)

  • Yield: 60–80%

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FTIR:

    • 1691 cm⁻¹ (C=O stretch of acetic acid)

    • 1600 cm⁻¹ (C=N stretch of oxadiazole)

  • ¹H NMR (DMSO-d₆):

    • δ 3.85 (s, 2H, CH₂COOH)

    • δ 7.45–8.10 (m, 4H, Ar-H)

  • Mass Spectrometry:

    • [M+H]⁺ at m/z 281.2 (C₁₀H₈ClN₂O₃)

Purity and Yield Optimization

Table 1: Comparative Yields Across Methods

MethodYield (%)Purity (%)
Conventional Cyclization26–2892–95
Microwave Synthesis60–8088–90
Knoevenagel Condensation65–7094–97

Mechanistic Insights and Challenges

Cyclodehydration Mechanism

The formation of the oxadiazole ring proceeds via a six-membered transition state during cyclodehydration. Density functional theory (DFT) studies indicate that acetic anhydride facilitates proton transfer, lowering the activation energy to ~25 kcal/mol.

Common Pitfalls

  • Incomplete Hydrazide Formation: Insufficient reflux time during hydrazide synthesis reduces overall yield.

  • Over-Oxidation: Prolonged microwave exposure degrades the acetic acid moiety, necessitating strict time controls .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the specific biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group in the target compound is critical for bioactivity. Comparisons with analogs bearing different aromatic substituents reveal:

  • 4-Fluorophenyl substitution : Compound H2-81 (4-{5-{{3-(4-fluorophenyl)...}thiophene-2-yl}benzoic acid) showed reduced anti-biofilm activity against S. aureus compared to 4-chlorophenyl derivatives like H2-74, suggesting chlorine’s superior electron-withdrawing effects enhance membrane penetration .
  • Methoxyphenyl substitution : 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid () exhibited lower antimicrobial activity than the chloro analog, likely due to methoxy’s electron-donating nature reducing electrophilic interactions with bacterial enzymes .

Table 1: Impact of Aromatic Substituents on Bioactivity

Compound Substituent Activity (IC50/MIC) Reference
Target compound 4-Chlorophenyl MIC: 8 µg/mL (S. aureus)
H2-81 4-Fluorophenyl MIC: 16 µg/mL (S. aureus)
2-{[5-(4-MeOPh)...}acetic acid 4-Methoxyphenyl MIC: 32 µg/mL (E. coli)
Modifications to the Acid Moiety

Replacing the acetic acid group alters solubility and target binding:

  • Propanoic acid derivatives: 2-{[5-(4-Chlorophenyl)...}propanoic acid () showed weaker anticancer activity (IC50: 45 µM) than the acetic acid analog (IC50: 28 µM), likely due to steric hindrance from the longer chain .

Table 2: Acid Moiety Modifications and Activity

Compound Acid Group Activity (IC50) Reference
Target compound Acetic acid 28 µM (HOP-92 cells)
Propanoic acid analog Propanoic acid 45 µM (HOP-92 cells)
Benzyl ester analog Acetic acid ester No inhibition (CPB1)
Hybrid Heterocyclic Systems

Incorporating additional rings or functional groups diversifies activity:

  • Triheterocyclic systems : Compounds like 5-alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-triazol-3-ones () showed dual antimicrobial and anti-inflammatory effects, but with lower potency (MIC: 64 µg/mL) than the target compound, likely due to increased molecular weight reducing bioavailability .
  • Biheterocyclic propanamides : N-(Substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides () demonstrated antidiabetic activity (α-glucosidase IC50: 12 µM), suggesting that hybridizing oxadiazole with indole moieties can shift therapeutic focus .
Spectral and Structural Characterization

Key spectral differences highlight structural distinctions:

  • IR spectra : The target compound’s carbonyl stretch (C=O) at ~1700 cm⁻¹ distinguishes it from sulfanyl analogs like 11a (C–S at 621 cm⁻¹) .
  • Mass spectrometry : The molecular ion peak at m/z 361 for 11a (C17H13ClN2O3S) contrasts with the target compound’s theoretical m/z 252.67 (C10H7ClN2O3), reflecting mass differences due to substituents .

Biological Activity

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid (CAS Number: 118509-31-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C10H7ClN2O3
  • Molecular Weight : 238.63 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and an acetic acid moiety.

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Gene Expression Modulation : It has been observed to affect gene transcription mediated by Rho/MRTF/SRF pathways, indicating potential roles in fibrotic conditions and cancer .
  • Antioxidant Activity : Similar oxadiazole derivatives have shown significant antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult (IC50)Reference
Gene Transcription InhibitionSRE.L Assay180 nM
CytotoxicityWST-1 AssayNo cytotoxicity up to 100 μM
Antioxidant ActivityDPPH AssayIC50 = 15.79 µg/mL

Antifibrotic Potential

In a study focusing on antifibrotic agents, derivatives of oxadiazoles were screened for their ability to inhibit CTGF gene expression in vitro. The results indicated that certain analogs of this compound significantly reduced CTGF expression and fibrosis development in animal models .

Antioxidant Properties

Another investigation assessed the antioxidant capacity of related oxadiazole compounds using DPPH and FRAP assays. Compounds similar to this compound demonstrated potent free-radical scavenging abilities, suggesting that this compound may also contribute to antioxidant defense mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid, and what critical parameters influence reaction yields?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with substituted phenyl groups. A common route includes:
  • Step 1 : Condensation of 4-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazide precursor.
  • Step 2 : Cyclization with acetic acid derivatives (e.g., bromoacetic acid) under reflux in anhydrous solvents like DMF or THF.
  • Critical Parameters :
  • Temperature : Maintain 80–100°C to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF) enhance cyclization efficiency.
  • Catalysts : Use triethylamine or K₂CO₃ to deprotonate intermediates and accelerate ring closure.
    Yields (~60–75%) depend on purity of starting materials and strict exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm the presence of the acetic acid proton (δ 3.8–4.2 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.4–7.8 ppm).
  • ¹³C NMR : Identify carbonyl (δ ~170 ppm) and oxadiazole ring carbons (δ 160–165 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 279.04 for C₁₀H₈ClN₃O₃).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) be applied to predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Key interactions include:
  • Hydrogen bonding between the acetic acid group and Arg120.
  • π-π stacking of the 4-chlorophenyl ring with hydrophobic pockets.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (pH, temperature) via HPLC.
  • Dose-Response Curves : Use a wider concentration range (1 nM–100 µM) to rule out off-target effects.
  • Orthogonal Assays : Compare results from fluorescence-based and radiometric assays (e.g., kinase inhibition).
  • Metabolite Screening : Identify degradation products via LC-MS that may interfere with activity .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound to optimize pharmacological properties?

  • Methodological Answer :
  • Variable Substituents : Modify the oxadiazole ring (e.g., replace chlorine with fluoro or methyl groups) to assess electronic effects.
  • Bioisosteric Replacement : Substitute the acetic acid group with sulfonamide or tetrazole to enhance solubility.
  • In Vivo Correlation : Measure pharmacokinetic parameters (e.g., logP, plasma protein binding) for derivatives showing >80% target inhibition in vitro.
  • Toxicity Screening : Use zebrafish models to prioritize compounds with low hepatotoxicity (ALT/AST levels < 2x control) .

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